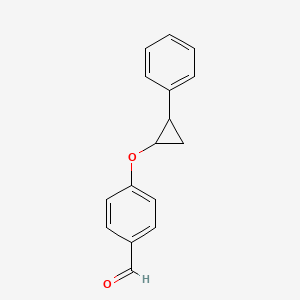
Yoduro de 4-(3-(4-(terc-butil)fenoxi)-2-hidroxipropil)-4-metilmorfolin-4-io
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-(4-(Tert-butyl)phenoxy)-2-hydroxypropyl)-4-methylmorpholin-4-ium iodide is a complex organic compound with a unique structure that combines a morpholine ring, a tert-butyl group, and a phenoxy group
Aplicaciones Científicas De Investigación
4-(3-(4-(Tert-butyl)phenoxy)-2-hydroxypropyl)-4-methylmorpholin-4-ium iodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Medicine: It is being investigated for its potential therapeutic effects, including its use as an antimicrobial or anticancer agent.
Industry: The compound is used in the production of polymers and other advanced materials.
Mecanismo De Acción
Target of Action
Compounds with similar structures have been reported to inhibit monoamine oxidase b (mao-b) .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through a process of nucleophilic substitution or free radical reactions .
Biochemical Pathways
Similar compounds are known to participate in suzuki–miyaura cross-coupling reactions, which are widely applied in carbon–carbon bond forming reactions .
Result of Action
Similar compounds are known to participate in carbon–carbon bond forming reactions, which could potentially lead to the formation of new organic compounds .
Action Environment
Similar compounds are known to be stable and environmentally benign, suggesting that this compound may also exhibit these properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(4-(Tert-butyl)phenoxy)-2-hydroxypropyl)-4-methylmorpholin-4-ium iodide typically involves multiple steps. One common method starts with the preparation of the phenoxy intermediate, which is then reacted with a morpholine derivative. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper compounds.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-(3-(4-(Tert-butyl)phenoxy)-2-hydroxypropyl)-4-methylmorpholin-4-ium iodide can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinones.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The iodide ion can be substituted with other nucleophiles, such as hydroxide or cyanide ions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperatures and pressures to optimize the yield and selectivity of the desired products.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenoxy group can yield quinones, while substitution of the iodide ion can produce various substituted morpholine derivatives.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(3-(4-(Tert-butyl)phenoxy)-2-hydroxypropyl)-4-methylmorpholine
- 4-(3-(4-(Tert-butyl)phenoxy)-2-hydroxypropyl)-4-methylmorpholin-4-ium chloride
Uniqueness
Compared to similar compounds, 4-(3-(4-(Tert-butyl)phenoxy)-2-hydroxypropyl)-4-methylmorpholin-4-ium iodide has unique properties due to the presence of the iodide ion. This ion can enhance the compound’s reactivity and facilitate its use in various chemical reactions. Additionally, the tert-butyl group provides steric hindrance, which can influence the compound’s interactions with other molecules .
Propiedades
IUPAC Name |
1-(4-tert-butylphenoxy)-3-(4-methylmorpholin-4-ium-4-yl)propan-2-ol;iodide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30NO3.HI/c1-18(2,3)15-5-7-17(8-6-15)22-14-16(20)13-19(4)9-11-21-12-10-19;/h5-8,16,20H,9-14H2,1-4H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPFGOOSIZSVFLA-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(C[N+]2(CCOCC2)C)O.[I-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30INO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[(4-tert-butylphenyl)methoxy]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B2453856.png)


![N-(2-(methylthio)benzo[d]thiazol-6-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2453864.png)
![3-chloro-N-[(2E)-4-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2453865.png)
![N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide](/img/structure/B2453867.png)

![1-benzyl-N-[1-(pyridin-2-yl)ethyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2453870.png)
![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(2-(4-phenylpiperazin-1-yl)ethyl)urea](/img/structure/B2453871.png)
![2-(Ethoxycarbonyl)-7-methylimidazo[1,2-a]pyridine-6-boronic acid pinacol ester](/img/structure/B2453873.png)
![[6-methyl-3-(methylsulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-4-yl]methyl 3,4,5-triethoxybenzoate](/img/structure/B2453874.png)
